molecular formula C7H11NO2 B2527623 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1638765-09-9

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2527623
CAS No.: 1638765-09-9
M. Wt: 141.17
InChI Key: FSVJDTHJJYLEEQ-UHFFFAOYSA-N
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Description

4-Aminobicyclo[211]hexane-1-carboxylic acid is a bicyclic amino acid with a unique structure characterized by a bicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or by using a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

    Biological Research: It serves as a building block for the synthesis of peptides and proteins with enhanced stability and activity.

    Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocyclohexane-1-carboxylic acid: A similar compound with a monocyclic structure.

    4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid: Another bicyclic amino acid with a different ring system.

Uniqueness

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its bicyclo[2.1.1]hexane ring system, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJDTHJJYLEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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